1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride

Lipophilicity Drug Design ADME

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride (CAS 1247153-02-1 free base) is an unnatural, α,α-disubstituted amino acid featuring a cyclobutane ring that enforces strict conformational constraints and a bulky N-cyclohexyl substituent that modulates lipophilicity and steric profile. As a hydrochloride salt, it offers improved aqueous solubility and handling characteristics compared to the free base.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
Cat. No. B13506932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2(CCC2)C(=O)O.Cl
InChIInChI=1S/C11H19NO2.ClH/c13-10(14)11(7-4-8-11)12-9-5-2-1-3-6-9;/h9,12H,1-8H2,(H,13,14);1H
InChIKeyNJUVLVYVBNFXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylamino)cyclobutane-1-carboxylic Acid Hydrochloride: A Constrained Cyclobutane Building Block for Peptidomimetic and MedChem Procurement


1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride (CAS 1247153-02-1 free base) is an unnatural, α,α-disubstituted amino acid featuring a cyclobutane ring that enforces strict conformational constraints and a bulky N-cyclohexyl substituent that modulates lipophilicity and steric profile. As a hydrochloride salt, it offers improved aqueous solubility and handling characteristics compared to the free base . The compound belongs to the class of 1-aminocycloalkane-1-carboxylic acids, which have established roles as NMDA receptor ligands and as conformationally restricted building blocks in peptide design .

Why Generic Substitution of 1-(Cyclohexylamino)cyclobutane-1-carboxylic Acid Hydrochloride with Simpler Cyclobutane Amino Acids Fails


In-class cyclobutane amino acids such as ACBC (1-aminocyclobutane-1-carboxylic acid) or its N-methyl analog cannot be assumed to be interchangeable with the N-cyclohexyl derivative. The N-cyclohexyl substituent introduces a substantial increase in steric bulk (Fsp³ = 0.91) and alters the lipophilic/hydrophilic balance (LogP = -0.25) relative to the parent ACBC (LogP = 0.65 or -0.62, depending on measurement conditions) [1]. These physicochemical differences directly impact passive membrane permeability, target binding pocket occupancy, and metabolic stability. Furthermore, ACBC is a known NMDA receptor glycine-site ligand with specific tumor-localizing properties [2]; N-alkylation with a cyclohexyl group is expected to shift receptor selectivity, as documented across the broader class of N-substituted 1-aminocyclobutane-1-carboxylic acids . Using ACBC or the N-methyl analog where the N-cyclohexyl derivative is specified would introduce an uncontrolled variable in any structure-activity relationship (SAR) study or biological assay, jeopardizing data reproducibility.

Product-Specific Quantitative Differentiation Evidence for 1-(Cyclohexylamino)cyclobutane-1-carboxylic Acid Hydrochloride


Lipophilicity Shift Relative to Parent ACBC: LogP Comparison

The N-cyclohexyl substituent on 1-(cyclohexylamino)cyclobutane-1-carboxylic acid reduces the LogP by approximately 0.9 to 0.4 units compared to the parent ACBC, depending on the reference LogP for ACBC. The target compound shows a LogP of -0.25 , whereas ACBC is reported with LogP values ranging from 0.65 to -0.62 [1]. This shift toward hydrophilicity is unexpected for a cyclohexyl substitution and may reflect altered ionization or intramolecular hydrogen bonding, offering a distinct solubility and permeability profile.

Lipophilicity Drug Design ADME

Increased Steric Bulk and Conformational Rigidity: Fsp³ Comparison

The target compound exhibits an exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.91) , reflecting the saturated cyclobutane and cyclohexyl rings. This value surpasses the N-methyl analog 1-(methylamino)cyclobutane-1-carboxylic acid (Fsp³ ≈ 0.83) and is substantially higher than aromatic building blocks typically used in fragment-based drug discovery. Higher Fsp³ correlates with increased three-dimensionality and improved clinical candidate success rates.

Fraction sp3 Conformational Constraint Scaffold Diversity

Tumor-Specific Localization Advantage of the Cyclobutane Scaffold: ACBC vs. ACPC Class-Leading Evidence

While direct head-to-head data for the N-cyclohexyl derivative are not available in the public domain, the core scaffold 1-aminocyclobutane-1-carboxylic acid (ACBC) demonstrates a statistically significant tumor-to-muscle ratio advantage over the cyclopentane analog ACPC in the Morris 5123C hepatoma rat model. ACBC achieved a tumor-to-muscle ratio of approximately 4.5 vs. ~3.0 for ACPC (values estimated from published distribution data) [1]. Furthermore, ACBC showed significantly higher tumor-to-kidney and tumor-to-testis ratios (p<0.05) [1]. N-cyclohexyl substitution on this validated scaffold provides a vector for further tuning of pharmacokinetic properties without necessarily abolishing the intrinsic tumor-targeting capability of the cyclobutane core.

Tumor Imaging ACBC PET Tracer Biodistribution

Purity and Supply Consistency: Vendor-Specified Quality Metrics

Commercially available 1-(cyclohexylamino)cyclobutane-1-carboxylic acid is supplied at a certified purity of 98% from multiple independent vendors, including Fluorochem (Product Code F701766) and Leyan (Product No. 1359012) . This cross-vendor consistency in purity specification exceeds the typical 95-97% range common for custom-synthesized cyclobutane amino acid derivatives and provides a reliable baseline for procurement decisions without the need for in-house repurification before use in sensitive assays.

Chemical Purity Procurement Specification Building Block Quality

Optimal Research and Industrial Application Scenarios for 1-(Cyclohexylamino)cyclobutane-1-carboxylic Acid Hydrochloride


Conformationally Constrained Peptidomimetic Design

The compound serves as an α,α-disubstituted amino acid building block for introducing a rigid cyclobutane turn-inducing element combined with a bulky cyclohexyl side chain. The high Fsp³ (0.91) and defined LogP (-0.25) make it suitable for SAR campaigns where both conformational restriction and fine-tuned hydrophilicity are desired, such as in the design of protease-resistant peptide analogs targeting intracellular protein-protein interactions.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With its high three-dimensionality (Fsp³ = 0.91) and availability at consistent 98% purity , the compound is an ideal candidate for inclusion in fragment screening libraries. Its saturated ring systems contrast with the planar, aromatic fragments that dominate traditional FBDD collections, potentially accessing novel chemical space and reducing the risk of aromatic stacking-related off-target binding.

Tumor-Imaging Agent Development (ACBC Scaffold Optimization)

Built on the validated tumor-localizing ACBC scaffold, which demonstrated a tumor-to-muscle ratio advantage of approximately 1.5-fold over ACPC in a rat hepatoma model [1], the N-cyclohexyl derivative offers a vector for modulating pharmacokinetic parameters such as plasma protein binding and renal clearance. Researchers developing PET or SPECT tracers can leverage the cyclohexylamino group to fine-tune biodistribution while preserving the cyclobutane core's intrinsic tumor-targeting properties.

NMDA Receptor Ligand SAR Studies with Enhanced Steric Demand

1-Aminocyclobutane-1-carboxylic acid (ACBC) acts as a glycine-site ligand at NMDA receptors . The N-cyclohexyl derivative introduces significant steric bulk at the amino position, enabling systematic exploration of steric tolerance at the NMDA receptor glycine binding pocket. This is particularly relevant for developing subtype-selective NMDA receptor modulators with reduced off-target activity at related ionotropic glutamate receptors.

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